molecular formula C9H7F2NO4 B1465634 4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde CAS No. 1178251-98-3

4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde

Cat. No. B1465634
M. Wt: 231.15 g/mol
InChI Key: SWFGHJHLHIJGPV-UHFFFAOYSA-N
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Description

“4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Spectroscopic Analysis and Molecular Structure

Research in the field of molecular spectroscopy and computational chemistry has leveraged compounds similar to 4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde for detailed studies. For instance, the analysis of vibrational spectroscopy, including FT-IR and FT-Raman, alongside ab initio HF and DFT calculations, has been applied to closely related nitrobenzaldehydes to determine their molecular structures, vibrational frequencies, and electronic properties (Karunakaran & Balachandran, 2012). Such studies offer insights into the stability, reactivity, and thermodynamic functions of these compounds, which are crucial for their further application in various fields of chemistry and materials science.

Radiopharmaceutical Synthesis

Another significant application involves the synthesis of radiopharmaceuticals, where derivatives of nitrobenzaldehydes, including those labeled with fluorine-18, serve as precursors. These compounds are utilized in the preparation of important radiopharmaceutical agents for positron emission tomography (PET), demonstrating the crucial role of nitrobenzaldehydes in medical diagnostics and imaging (Orlovskaja et al., 2016). The development of such precursors is vital for advancing PET imaging techniques, aiding in the early detection and management of diseases.

Photodegradation and Photochemistry

The photodegradation processes of similar compounds have been studied to understand their behavior under light exposure, which is relevant for environmental chemistry and the stability of materials. The photochemical properties, including the generation of reactive oxygen species and the degradation pathways of nitrobenzaldehydes, have implications for their use in photoprotection and the design of light-stable materials (Galbavy, Ram, & Anastasio, 2010). This research can contribute to the development of new materials with improved stability against photodegradation.

Organic Synthesis and Catalysis

In organic synthesis, nitrobenzaldehydes are key intermediates for various transformations, including catalytic hydrogenations and the synthesis of aromatic compounds. Studies have explored the chemoselectivity and efficiency of catalysts in reactions involving nitrobenzaldehydes, highlighting their importance in synthesizing valuable organic molecules (Indra et al., 2011). These findings are essential for the pharmaceutical industry and the synthesis of complex organic molecules.

Bioconversion and Environmental Applications

Finally, the bioconversion of similar aromatic compounds using enzymes demonstrates an eco-friendly approach to producing aldehydes from simpler aromatic compounds, showcasing the potential of biocatalysis in green chemistry (Chaurasia et al., 2014). Such biotransformations are pivotal for sustainable chemistry, offering a route to synthesize chemicals with reduced environmental impact.

properties

IUPAC Name

4-(2,2-difluoroethoxy)-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO4/c10-9(11)5-16-8-2-1-6(4-13)3-7(8)12(14)15/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFGHJHLHIJGPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)[N+](=O)[O-])OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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